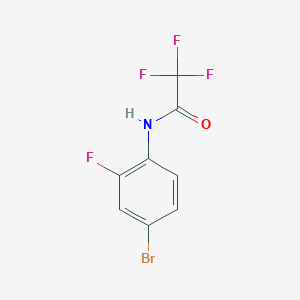

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide

Description

N-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative featuring a bromine atom at the para position (C4) and a fluorine atom at the ortho position (C2) on the phenyl ring. The trifluoroacetamide group (-COCF₃) enhances its electron-withdrawing properties, making it a reactive intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF4NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIFGFDJBNMBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution:

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of catalysts like iron(III) chloride or aluminum chloride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Electrophilic aromatic substitution: Introduction of additional substituents on the phenyl ring.

Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Bromophenyl Trifluoroacetamide Derivatives

*Note: The target compound’s data are calculated due to absence in evidence.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (Br, F, CF₃):

- Fluorine at C2 (target compound) or C3 () alters electronic density on the phenyl ring, affecting electrophilic substitution patterns .

- The trifluoromethyl group (CF₃) in significantly boosts lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to methoxy (OMe) or fluorine substituents .

- Steric and Symmetric Effects:

- The difluoro-substituted analog () exhibits symmetry (F at C2 and C6), which may reduce metabolic degradation compared to asymmetric derivatives like the target compound .

Customized Reactivity: Methoxy-substituted analogs () are prone to demethylation under acidic conditions, whereas fluorine-substituted derivatives (e.g., ) offer greater stability, making them preferable for late-stage functionalization .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s calculated molecular weight (286.03) falls between simpler analogs (e.g., 268.03 for ) and bulkier derivatives (e.g., 336.03 for ). Higher halogen content generally reduces aqueous solubility, necessitating formulation optimization for drug delivery .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroacetamide group attached to a phenyl ring that is substituted with both bromine and fluorine atoms. This unique combination enhances its lipophilicity and membrane permeability, which are crucial for biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₅BrF₃N₂O |

| Molecular Weight | Approximately 292.05 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified in available data |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine substituents enhance the compound's stability and reactivity.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This mechanism is critical in modulating metabolic pathways relevant to disease processes.

- Protein Binding : It interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Investigations have indicated that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : The compound has been tested against various bacterial strains, showing promising results as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. The results demonstrated a dose-dependent increase in apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound using a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with this compound compared to control groups. This suggests its utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2,2,2-trifluoroacetamide | Fluorine substitution only | Moderate anticancer activity |

| N-(4-bromophenyl)-2,2,2-trifluoroacetamide | Bromine substitution only | Limited anti-inflammatory effects |

| N-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide | Chlorine and fluorine substitutions | Notable antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.